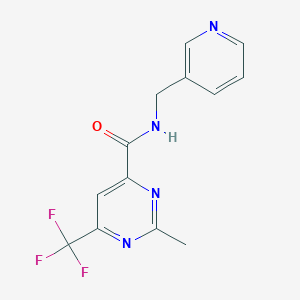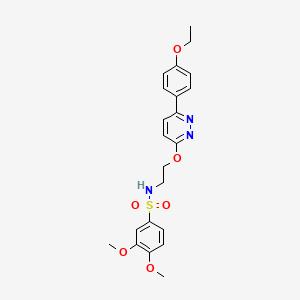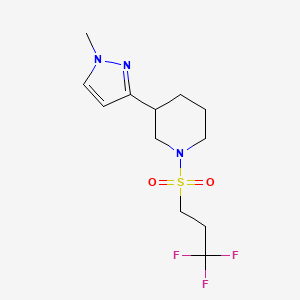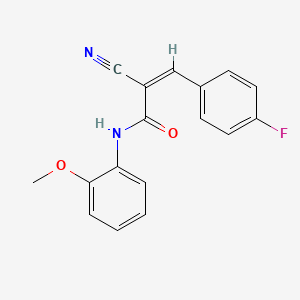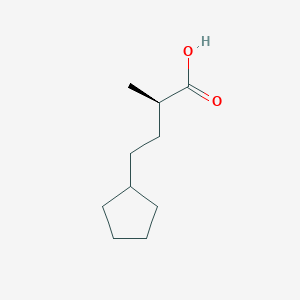
(2R)-4-Cyclopentyl-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Cyclopentyl-2-methylbutanoic acid, also known as CPMB, is a chiral compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound is a derivative of valproic acid, which is commonly used as an anticonvulsant and mood stabilizer. CPMB has been shown to have similar properties as valproic acid, but with potentially fewer side effects. In
Mechanism Of Action
The exact mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by (2R)-4-Cyclopentyl-2-methylbutanoic acid may lead to changes in gene expression that are beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that has inhibitory effects in the brain. This increase in GABA levels may contribute to the anticonvulsant and mood stabilizing effects of (2R)-4-Cyclopentyl-2-methylbutanoic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels may contribute to the neuroprotective effects of (2R)-4-Cyclopentyl-2-methylbutanoic acid.
Advantages And Limitations For Lab Experiments
One advantage of (2R)-4-Cyclopentyl-2-methylbutanoic acid is its potential to be used as a drug with fewer side effects than valproic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have a longer half-life than valproic acid, which may lead to less frequent dosing. However, one limitation of (2R)-4-Cyclopentyl-2-methylbutanoic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on (2R)-4-Cyclopentyl-2-methylbutanoic acid. One area of interest is the development of new drugs based on (2R)-4-Cyclopentyl-2-methylbutanoic acid that have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient and scalable synthesis methods for (2R)-4-Cyclopentyl-2-methylbutanoic acid.
Synthesis Methods
The synthesis of (2R)-4-Cyclopentyl-2-methylbutanoic acid involves a series of steps. The starting material is cyclopentanone, which is reacted with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with methyl 2-bromo-2-methylpropanoate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then resolved using a chiral auxiliary to obtain the desired enantiomer.
Scientific Research Applications
(2R)-4-Cyclopentyl-2-methylbutanoic acid has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, bipolar disorder, and schizophrenia. Studies have shown that (2R)-4-Cyclopentyl-2-methylbutanoic acid has anticonvulsant, mood stabilizing, and antipsychotic properties, similar to valproic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2R)-4-cyclopentyl-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Cyclopentyl-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)
![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)


![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
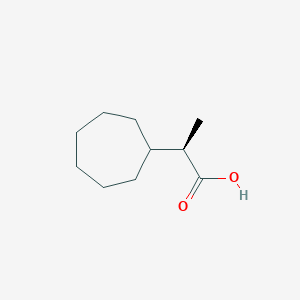
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
